Compound Description: This compound is a key intermediate in the synthesis of various 3,4-dihydropyrimidin-2(1H)-one derivatives []. It is formed through the Biginelli reaction, a multicomponent reaction involving urea, benzaldehyde, and ethyl acetoacetate.
Compound Description: This compound is synthesized by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1) with semicarbazide hydrochloride []. It serves as a precursor in the synthetic pathway to obtain the desired 3,4-dihydropyrimidin-2(1H)-one derivatives.
Compound Description: This compound is obtained from 2-[(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl) carbonyl] hydrazine carboxamide (2) through a reaction with concentrated sulfuric acid followed by neutralization with ammonia []. It plays a crucial role in the synthesis of a series of Schiff bases and azetidinone derivatives.
Compound Description: This compound is a novel pyridopyrimidin-4-one derivative developed as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor [, ]. It shows high binding affinity for human and rat V1B receptors, exhibits potent antagonistic activity, and has been successfully radiolabeled for in vivo and in vitro studies.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma []. It contains a "tert-butyl" group, which is a key metabolic site.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561, like BI 894416, is a potent and selective SYK inhibitor developed for severe asthma treatment []. It also contains a "tert-butyl" group, a site of metabolic modification.
Compound Description: This is a series of compounds synthesized and evaluated for their in-vitro antimycobacterial activities against Mycobacterium tuberculosis (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2) []. Some compounds in this series showed potent antimycobacterial activity, particularly against MTB and MDR-TB.
2,4-di-tert-butylphenol (21) and 2,4-di-tert-butyl-6-nitrophenol (22)
Compound Description: These compounds were isolated from Laggera aurita and evaluated for their xanthine oxidase (XO) inhibitory potential []. Both compounds exhibited strong XO inhibition.
Compound Description: Metribuzin is a herbicide used for weed control in various crops, including corn and soybeans [, , , ]. It effectively controls several broadleaf weeds.
Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) []. It has demonstrated efficacy in preclinical models of atypical antipsychotic-associated weight gain and diabetes, suggesting its potential therapeutic utility in addressing these metabolic side effects.
Compound Description: ABT-127 is a dopamine D3 receptor-preferring antagonist []. At D3 receptor-selective doses, it has been shown to block the expression of cocaine-conditioned activity in rats.
Compound Description: Ko143 is a potent inhibitor of breast cancer resistance protein (BCRP) []. It has been used in studies investigating the interplay between phase II enzymes and efflux transporters in flavonoid disposition.
Compound Description: PP1 is a selective inhibitor of Src kinase []. It has been used in studies to understand the role of Src in inflammatory responses in airway diseases.
Compound Description: This compound is a bergenin derivative synthesized through a nucleophilic substitution reaction and a click reaction []. It exhibited potent anti-tumor activity, particularly against EC9706 cell line.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.